
H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2” is a peptide composed of 20 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes a variety of amino acids, each contributing to the peptide’s overall structure and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is complete.
Cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection and coupling, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain peptides of high purity.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like iodoacetamide can modify cysteine residues.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
科学研究应用
Chemistry
In chemistry, peptides like “H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2” are used as model compounds to study protein folding, stability, and interactions. They serve as building blocks for designing novel materials and catalysts.
Biology
Peptides play essential roles in biological research, including:
Signal Transduction: Acting as signaling molecules in cellular communication.
Enzyme Substrates: Serving as substrates for enzymatic reactions to study enzyme kinetics and specificity.
Medicine
In medicine, peptides are explored for their therapeutic potential. They can act as:
Hormones: Regulating physiological processes.
Antimicrobials: Fighting infections by disrupting microbial membranes.
Drug Delivery Systems: Enhancing the delivery and efficacy of drugs.
Industry
In the industrial sector, peptides are used in:
Cosmetics: Improving skin health and appearance.
Food Industry: Enhancing flavors and nutritional value.
作用机制
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and ion channels. For example, peptides can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to various cellular responses.
相似化合物的比较
Similar Compounds
Peptides similar to “H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2” include:
Other Peptides: Shorter or longer chains of amino acids with different sequences.
Proteins: Larger polypeptides with complex tertiary and quaternary structures.
Uniqueness
The uniqueness of this peptide lies in its specific sequence, which determines its structure and function. Each amino acid contributes distinct chemical properties, influencing the peptide’s overall behavior and interactions.
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H157N33O29S/c1-54(2)42-76(105(169)139-39-14-22-78(139)88(112)152)137-102(166)79-23-15-40-140(79)104(168)70(30-34-82(110)145)125-83(146)50-121-90(154)73(45-59-48-120-63-19-11-10-18-62(59)63)135-93(157)65(21-13-38-119-107(115)116)128-99(163)72(43-57-16-8-7-9-17-57)134-100(164)74(46-60-49-117-53-123-60)136-95(159)66(28-32-80(108)143)129-97(161)69(36-41-170-6)131-92(156)64(20-12-37-118-106(113)114)127-98(162)71(44-58-24-26-61(142)27-25-58)126-84(147)51-122-91(155)75(47-86(150)151)133-89(153)56(5)124-101(165)77(52-141)138-96(160)68(31-35-85(148)149)130-94(158)67(29-33-81(109)144)132-103(167)87(111)55(3)4/h7-11,16-19,24-27,48-49,53-56,64-79,87,120,141-142H,12-15,20-23,28-47,50-52,111H2,1-6H3,(H2,108,143)(H2,109,144)(H2,110,145)(H2,112,152)(H,117,123)(H,121,154)(H,122,155)(H,124,165)(H,125,146)(H,126,147)(H,127,162)(H,128,163)(H,129,161)(H,130,158)(H,131,156)(H,132,167)(H,133,153)(H,134,164)(H,135,157)(H,136,159)(H,137,166)(H,138,160)(H,148,149)(H,150,151)(H4,113,114,118)(H4,115,116,119)/t56-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,87-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLDDKFODGMJK-AFXIVTOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H157N33O29S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2401.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)
![4-Ethoxypyrido[1,2-e]purine](/img/structure/B575102.png)
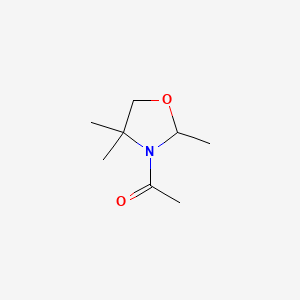
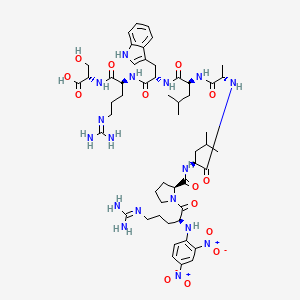
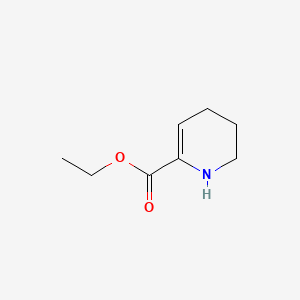

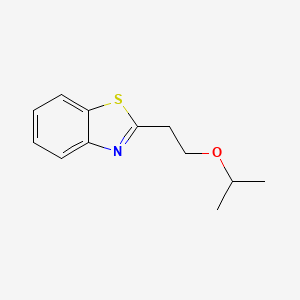
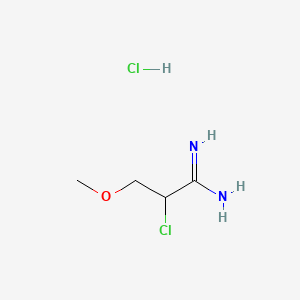
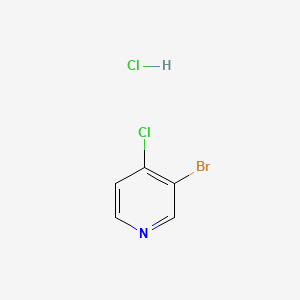
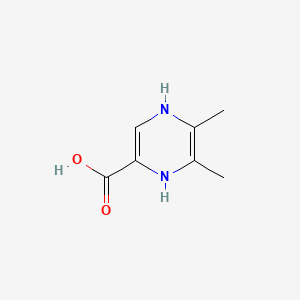
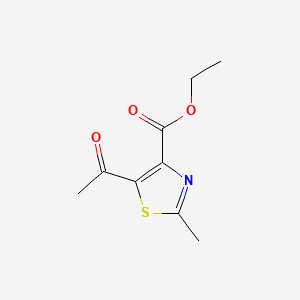
![Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B575123.png)
